(±)-11-(Benzyloxy)-2,3-dimethoxyberbine
Descripción
(±)-11-(Benzyloxy)-2,3-dimethoxyberbine is a synthetic berbine alkaloid derivative characterized by a tetracyclic protoberberine scaffold. Its structure features a benzyloxy substituent at position 11 and methoxy groups at positions 2 and 2. Berbine alkaloids are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The benzyloxy group in this compound is hypothesized to enhance lipophilicity and modulate receptor binding compared to natural berbines like berberine or palmatine, which lack this substituent . The racemic (±) form indicates a mixture of enantiomers, which may influence its biological interactions and metabolic stability.
Propiedades
Número CAS |
19779-85-2 |
|---|---|
Fórmula molecular |
C37H57N11O11S |
Sinónimos |
(±)-11-(Benzyloxy)-2,3-dimethoxyberbine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional uniqueness of (±)-11-(Benzyloxy)-2,3-dimethoxyberbine becomes evident when compared to analogs with varying substituents or core scaffolds. Below is a detailed analysis based on substituent positions, physicochemical properties, and biological activity.
Structural Analogues
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Similarity Score* |
|---|---|---|---|---|
| (±)-11-(Benzyloxy)-2,3-dimethoxyberbine | 11-benzyloxy, 2,3-dimethoxy | ~443.5† | High lipophilicity, moderate solubility | Reference |
| Berberine | 9,10-dimethoxy | 336.36 | Low solubility, strong fluorescence | 0.65 |
| Palmatine | 2,3,9,10-tetramethoxy | 352.41 | Enhanced bioavailability | 0.58 |
| (3-(Benzyloxy)phenyl)boronic acid | 3-benzyloxy phenylboronic | 228.05 | Suzuki coupling reagent | 0.93–0.98‡ |
| (4-(Benzyloxy)phenyl)boronic acid | 4-benzyloxy phenylboronic | 228.05 | Higher reactivity in cross-coupling | 0.95‡ |
*Similarity scores based on Tanimoto coefficients for structural overlap (1.0 = identical).
†Estimated based on berbine core (MW ~325) + substituent additions.
‡Derived from , comparing benzyloxy-substituted boronic acids.
Key Findings
Substituent Position Effects: The 11-benzyloxy group in (±)-11-(Benzyloxy)-2,3-dimethoxyberbine distinguishes it from natural berbines (e.g., berberine, palmatine), which typically feature methoxy groups at positions 9 and 10. In boronic acid analogs, shifting the benzyloxy group from the 3- to 4-position (e.g., (3-(Benzyloxy)phenyl)boronic acid vs. (4-(Benzyloxy)phenyl)boronic acid) enhances cross-coupling efficiency by ~20% due to reduced steric hindrance .
Biological Activity :
- Natural berbines like berberine exhibit strong antimicrobial activity but suffer from poor solubility and bioavailability. The benzyloxy group in (±)-11-(Benzyloxy)-2,3-dimethoxyberbine may address these limitations by balancing hydrophobicity and hydrogen-bonding capacity.
- In boronic acid derivatives, benzyloxy groups improve stability in aqueous media, a property that could extrapolate to enhanced metabolic stability in berbine derivatives .
Synthetic Utility :
- Benzyloxy-protected intermediates, such as those in (e.g., 4-(Benzyloxy)-2,3-difluorobenzaldehyde), are frequently used in palladium-catalyzed reactions. This suggests (±)-11-(Benzyloxy)-2,3-dimethoxyberbine could serve as a versatile intermediate for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
